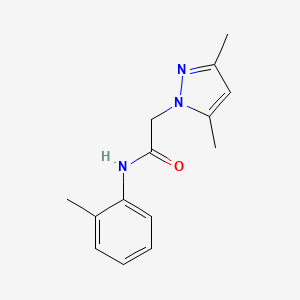![molecular formula C18H24N2O2 B6632991 N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential as an analgesic drug. ABT-594 belongs to a class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have analgesic properties in animal models.
Mechanism of Action
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide acts as an agonist at nicotinic acetylcholine receptors, which are found throughout the nervous system. The activation of these receptors leads to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain perception.
Biochemical and Physiological Effects
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has been shown to produce potent analgesic effects in animal models, with a mechanism of action that is distinct from other analgesic drugs. N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has also been shown to produce a range of other effects, including the release of several neurotransmitters and the modulation of ion channels.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide for lab experiments is its potent analgesic effects, which make it a useful tool for studying pain perception. However, N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has also been shown to produce a range of other effects, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for the study of N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide. One area of interest is the development of more selective nicotinic acetylcholine receptor agonists, which may have fewer side effects than N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide. Another area of interest is the development of new analgesic drugs that target different mechanisms of pain perception, which may be more effective than N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide for certain types of pain. Finally, the study of N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide may continue to provide insights into the complex mechanisms of pain perception and the regulation of neurotransmitter release in the nervous system.
Synthesis Methods
The synthesis of N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide involves several steps, including the preparation of the starting materials and the coupling of the two key components. The starting materials are 4-methylpiperidine and cyclobutanecarboxylic acid, which are reacted to form the corresponding amide. This amide is then coupled with a phenyl carbamate to form N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide.
Scientific Research Applications
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has been extensively studied for its potential as an analgesic drug, particularly for the treatment of chronic pain. Animal studies have shown that N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has potent analgesic effects, with a mechanism of action that is distinct from other analgesic drugs. N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has also been studied for its potential as a treatment for nicotine addiction, due to its activity at nicotinic acetylcholine receptors.
properties
IUPAC Name |
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-9-11-20(12-10-13)18(22)15-7-2-3-8-16(15)19-17(21)14-5-4-6-14/h2-3,7-8,13-14H,4-6,9-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZFXHMSWZWYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B6632927.png)



![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B6632935.png)
![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)

![tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate](/img/structure/B6632981.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B6632990.png)
![N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632994.png)
![N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632999.png)
